molecular formula C5H7NO2S2 B6181265 5-methylthiophene-3-sulfonamide CAS No. 1017264-52-6

5-methylthiophene-3-sulfonamide

Cat. No.: B6181265
CAS No.: 1017264-52-6
M. Wt: 177.2
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Description

5-methylthiophene-3-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry. Sulfonamides, on the other hand, are a crucial class of drugs with various biological activities such as antibacterial, antiviral, anticancer, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-methylthiophene-3-sulfonamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

5-methylthiophene-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

The sulfonamide group is widely recognized for its antibacterial properties. 5-Methylthiophene-3-sulfonamide has shown potential in various studies:

  • Antibacterial Efficacy : It has demonstrated significant activity against resistant strains of bacteria, including Klebsiella pneumoniae ST147, with minimal inhibitory concentrations (MIC) as low as 0.39 μg/mL. This positions it as a promising candidate for developing new antibiotics.
  • Mechanism of Action : The compound's mechanism appears to involve interference with bacterial protein synthesis, potentially binding to proteins involved in resistance mechanisms .

Therapeutic Applications

This compound can be explored in various therapeutic contexts:

  • Drug Development : Given its antibacterial properties, it could serve as a lead compound in the synthesis of new antibiotics targeting multi-drug resistant bacteria. The sulfonamide group is integral to many existing antibiotics, suggesting that modifications to this compound could yield effective new drugs .
  • Veterinary Medicine : Similar sulfonamides have been used extensively in veterinary medicine for treating infections in livestock. This compound may find analogous applications due to its antibacterial properties .

Research Applications

The compound's unique chemical structure opens avenues for diverse research applications:

  • Material Science : Its reactivity can be harnessed in synthesizing new materials or polymers with specific properties, potentially leading to advancements in material science.
  • Environmental Studies : Investigating the environmental fate and toxicity of this compound can provide insights into its ecological impact and guide regulatory measures regarding its use .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against other similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Bromo-N-methylthiophene-2-sulfonamideMethyl group instead of ethylAntibacterial activity
5-Chloro-2-methylthiophene-3-sulfonamideChlorine substituentModerate antibacterial properties
5-Iodo-2-methylthiophene-3-sulfonamideIodine substituentEnhanced reactivity but lower stability
This compound No halogen substitutionLower antibacterial efficacy

This table illustrates how the presence or absence of specific substituents influences the biological activity and stability of these compounds.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

  • A study published in Nature highlighted its effectiveness against resistant bacterial strains, suggesting further exploration into its mechanism could lead to breakthroughs in antibiotic development .
  • Research conducted on similar sulfonamides has shown that structural modifications can significantly enhance their antibacterial properties, indicating that systematic studies on this compound could yield valuable insights into optimizing its efficacy .

Mechanism of Action

The mechanism of action of 5-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the enzyme’s active site, inhibiting its activity. This inhibition can lead to various physiological effects, such as diuresis or reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-sulfonamide
  • Thiophene-3-sulfonamide
  • 2-methylthiophene-3-sulfonamide

Comparison

5-methylthiophene-3-sulfonamide is unique due to the presence of a methyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different binding affinities and inhibitory effects on enzymes .

Properties

CAS No.

1017264-52-6

Molecular Formula

C5H7NO2S2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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